molecular formula C14H11ClN2OS B5794468 4-chloro-N-(phenylcarbamothioyl)benzamide CAS No. 59849-18-2

4-chloro-N-(phenylcarbamothioyl)benzamide

Cat. No.: B5794468
CAS No.: 59849-18-2
M. Wt: 290.8 g/mol
InChI Key: OFPVZEUCPPSOOF-UHFFFAOYSA-N
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Description

4-chloro-N-(phenylcarbamothioyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a chloro group at the 4-position of the benzamide ring and a phenylcarbamothioyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(phenylcarbamothioyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with phenylthiourea. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group of phenylthiourea to form the desired benzamide derivative . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(phenylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various substituted benzamide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(phenylcarbamothioyl)benzamide: Lacks the chloro group at the 4-position.

    4-bromo-N-(phenylcarbamothioyl)benzamide: Contains a bromo group instead of a chloro group.

    4-fluoro-N-(phenylcarbamothioyl)benzamide: Contains a fluoro group instead of a chloro group.

Uniqueness

The presence of the chloro group at the 4-position in 4-chloro-N-(phenylcarbamothioyl)benzamide imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

4-chloro-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPVZEUCPPSOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358038
Record name STK045395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59849-18-2
Record name STK045395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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